1,1-Diethoxypentane-2,4-dione

説明

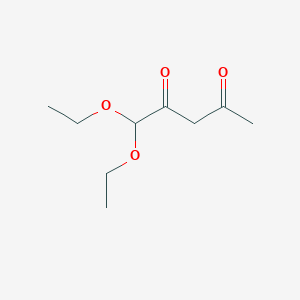

“1,1-Diethoxypentane-2,4-dione” is a chemical compound with the molecular formula C9H16O4 . It is also known as 1,1-diethoxyacetylacetone or 2,4-Pentanedione, 1,1-diethoxy . This compound is used in various fields, including pharmaceuticals, catalysis, and organic synthesis.

Molecular Structure Analysis

The molecular weight of “1,1-Diethoxypentane-2,4-dione” is 188.22 g/mol . The InChI string representation of its structure is InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 . The Canonical SMILES representation is CCOC(C(=O)CC(=O)C)OCC .

Physical And Chemical Properties Analysis

“1,1-Diethoxypentane-2,4-dione” has a molecular weight of 188.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 7 . The Exact Mass and Monoisotopic Mass are both 188.10485899 g/mol . The Topological Polar Surface Area is 52.6 Ų .

科学的研究の応用

Application 1: Antioxidants

- Summary of the Application: This research focuses on the design, synthesis, and evaluation of novel 1,4-disubstituted piperazine-2,5-dione derivatives as antioxidants against H2O2-induced oxidative injury via the IL-6/Nrf2 Loop Pathway .

- Methods of Application: The researchers synthesized several new heterocyclic compounds and studied their ability to prevent oxidative stress in SH-SY5Y cells . The mechanism of action was identified as being stabilization of the mitochondrial membrane .

- Results or Outcomes: The study revealed that some of the newly synthesized compounds exhibited antioxidative activities .

Application 2: Fluorogenic Probe

- Summary of the Application: This research presents a unique application of pentane-2,4-dione as a fluorogenic probe of dipeptidyl peptidase-4 enzyme inhibitor medicament assay in pharmaceutical and biological matrices .

- Methods of Application: The functional amine primary group in Sitagliptin enables coupling with pentane-2,4-dione to create a fluorescent molecule with the aid of formaldehyde (7.2% v/v) in the reaction . Spectrofluorimetric excitation and emission processes were used to follow the developed yield of dihydropyridine fluorophore .

- Results or Outcomes: The technique for monitoring Sitagliptin in various dosage forms and/or spiking biological fluids was effectively used for research purposes . The presently developed method utility for pentane-2,4-dione is a simple, effective, and quick alternative tool for quality control and clinical study assays of Sitagliptin .

Application 3: Solvent Effects

- Summary of the Application: This research investigates the acidity difference between β-diketones in DMSO . Pentane‐2,4‐dione is one of the β-diketones studied .

- Methods of Application: The pKa values of different β-diketones, including pentane‐2,4‐dione, were measured in DMSO .

- Results or Outcomes: The study found that pentane‐2,4‐dione and 1,3‐diphenylpropane‐1,3‐dione possess nearly identical pKa values in DMSO, whereas 1‐phenylbutane‐1,3‐dione is almost 1 pKa unit weaker than the former two .

Application 4: Mass Spectrometry and Gas Chromatography

- Summary of the Application: 1,1-Diethoxypentane, also known as Valeraldehyde, diethyl acetal, is used in mass spectrometry and gas chromatography .

- Methods of Application: The compound is used as a reference species in these analytical techniques .

- Results or Outcomes: The data obtained from these techniques can be used to identify and quantify the compound in various samples .

Application 5: Ion-Pair Association Constants

- Summary of the Application: This research focuses on the ion-pair association constants in dimethyl sulfoxide (DMSO) .

- Methods of Application: The researchers used 1,1-Diethoxypentane (also known as Valeraldehyde, diethyl acetal) as a reference species in their study .

- Results or Outcomes: The data obtained from this study can be used to understand the ion-pair association constants in DMSO .

Application 6: Acidity Difference in β-diketones

- Summary of the Application: This research investigates the acidity difference between β-diketones in DMSO . Pentane‐2,4‐dione is one of the β-diketones studied .

- Methods of Application: The pKa values of different β-diketones, including pentane‐2,4‐dione, were measured in DMSO .

- Results or Outcomes: The study found that pentane‐2,4‐dione and 1,3‐diphenylpropane‐1,3‐dione possess nearly identical pKa values in DMSO, whereas 1‐phenylbutane‐1,3‐dione is almost 1 pKa unit weaker than the former two .

Safety And Hazards

特性

IUPAC Name |

1,1-diethoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITFDNSIJJTVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)CC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethoxypentane-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)